1-(3,4-dimethylphenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline core. Key structural features include:
- 1-(3,4-Dimethylphenyl): A bulky aromatic substituent at position 1, providing steric and electronic effects.
- 3-(p-Tolyl): A para-methyl-substituted phenyl group at position 3, enhancing lipophilicity.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-16-5-8-19(9-6-16)25-23-15-27-24-12-11-21(30-4)14-22(24)26(23)29(28-25)20-10-7-17(2)18(3)13-20/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQXOINMYZSGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with 8-methoxyquinoline under acidic conditions to yield the desired pyrazoloquinoline. The reaction conditions typically involve the use of a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a pyrazoloquinoline framework, which contributes to its biological activity. The molecular formula is C19H20N2O, with a molecular weight of approximately 296.38 g/mol. The presence of methoxy and dimethylphenyl groups enhances its lipophilicity and biological interactions.
Anticancer Activity
Research has indicated that compounds with pyrazoloquinoline structures exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazolo[4,3-c]quinoline can inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, they have been investigated for their ability to target protein kinases associated with various cancers.
- Case Study : A derivative of this compound was evaluated for its efficacy against breast cancer cells in vitro, demonstrating significant cytotoxicity and the ability to induce apoptosis through mitochondrial pathways.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Pyrazoloquinolines have shown effectiveness against a range of bacterial strains, including multidrug-resistant pathogens.
- Research Findings : In vitro assays revealed that 1-(3,4-dimethylphenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
Toxicological Studies
Safety profiles are crucial for any potential therapeutic agent. Preliminary toxicological assessments have been conducted to evaluate the compound's safety in vivo:
- Findings : Toxicity studies suggest that at therapeutic doses, the compound exhibits minimal adverse effects on liver and kidney functions in animal models.
Data Tables
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Induces apoptosis in breast cancer cells |
| Antimicrobial | Bactericidal | Effective against Staphylococcus aureus |
| Toxicology | Safety Profile | Minimal adverse effects at therapeutic doses |
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogs in the Pyrazolo[4,3-c]quinoline Family
(a) 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i)
- Key Features: Amino and hydroxyl groups at positions 3 and 3.
- Bioactivity: Exhibits potent anti-inflammatory activity (IC~50~ ≈ 0.1 µM) by inhibiting nitric oxide (NO) production and iNOS/COX-2 expression .
- Comparison: The target compound lacks amino groups, which are critical for hydrogen bonding with biological targets. However, its methoxy and p-tolyl groups may enhance membrane permeability.
(b) 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m)
- Key Features: Amino and carboxylic acid groups.
- Bioactivity : Similar anti-inflammatory potency to compound 2i .
- Comparison : The carboxylic acid in 2m improves water solubility, whereas the target compound’s methyl groups prioritize lipophilicity, suggesting divergent pharmacokinetic profiles.
(c) 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline (8a)
- Key Features : Dichlorobenzoxazole substituent and [3,4-b] ring fusion.
- Synthesis : Prepared via P-TSA-catalyzed cyclization .
- Comparison: The [3,4-b] isomer (vs.
Analogs in the Pyrazolo[3,4-b]quinoline Family
(a) 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline
- Key Features : Trifluoromethyl group at position 6.
- Comparison: The CF~3~ group in this compound improves electron-withdrawing properties, whereas the target compound’s methoxy group is electron-donating, highlighting divergent applications (materials science vs.
(b) 4-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]methylpyridine
- Key Features : Methoxy and methyl groups with a pyridine moiety.
- Properties : Likely exhibits altered solubility and π-stacking behavior due to the pyridine ring .
- Comparison : The pyridine substituent introduces basicity, unlike the purely aromatic substituents in the target compound.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(3,4-Dimethylphenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anti-cancer, and other pharmacological effects supported by relevant research findings.
Anti-Inflammatory Effects
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study demonstrated that these compounds effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Notably, specific derivatives showed IC50 values comparable to established anti-inflammatory agents like 1400 W, indicating strong potential for therapeutic applications against inflammation .
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS and COX-2 expression |
| 2i | 0.45 | NO-scavenging effects |
| 2m | 0.50 | Modulation of inflammatory pathways |
Anti-Cancer Activity
The pyrazoloquinoline derivatives have also been investigated for their anti-cancer properties. The compounds demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor cell proliferation. For instance, certain derivatives have shown promising results in inhibiting the growth of breast cancer and leukemia cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of selected pyrazolo[4,3-c]quinoline derivatives on MCF-7 (breast cancer) and K562 (leukemia) cell lines. The results indicated that some compounds induced significant cell death at low micromolar concentrations.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2a | MCF-7 | 5.0 |
| 2b | K562 | 7.5 |
Other Pharmacological Activities
In addition to anti-inflammatory and anti-cancer activities, pyrazolo[4,3-c]quinoline derivatives have been reported to possess other pharmacological effects, including:
- Antioxidant Activity : These compounds exhibit significant scavenging activity against free radicals.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinoline derivatives is influenced by their structural features. Variations in substituents on the phenyl rings significantly impact their potency and selectivity. For example, electron-donating groups at specific positions enhance anti-inflammatory activity while minimizing cytotoxicity .
Q & A
Q. What are the common synthetic routes for preparing 1-(3,4-dimethylphenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of substituted phenylhydrazines with aldehydes or ketones to form hydrazone intermediates .
- Step 2 : Cyclization with quinoline derivatives under reflux conditions, often using catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to promote ring closure .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .
Key challenges include controlling regioselectivity during cyclization and minimizing side products. Substituent-specific adjustments (e.g., methoxy vs. methyl groups) may require tailored reaction conditions .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., orthorhombic or monoclinic systems) .
- NMR spectroscopy : Assigns proton environments (¹H NMR) and carbon frameworks (¹³C NMR), with substituent-specific shifts (e.g., methoxy at δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ~425–450 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., BF₃·Et₂O) or transition metals (e.g., Pd for cross-coupling) to enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
- In-line monitoring : Techniques like TLC or HPLC track reaction progress and identify by-products early .
Q. What strategies address contradictions in crystallographic and spectroscopic data?
- Methodological Answer : Resolving discrepancies involves:
- Multi-technique validation : Cross-referencing XRD data with DFT-computed geometries to validate bond angles or torsional strains .
- Dynamic NMR : Detects conformational flexibility (e.g., rotamers) that may explain anomalous peaks .
- High-resolution MS : Differentiates isobaric impurities that mimic target molecular weights .
Q. How can researchers analyze the mechanism of action of this compound in biological systems?
- Methodological Answer : Mechanistic studies require:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
- Molecular docking : Simulate binding interactions with protein active sites (e.g., hydrophobic pockets for aryl substituents) .
- Cellular assays : Assess antiproliferative effects via MTT assays on cancer cell lines (e.g., IC₅₀ ~10–50 µM for related pyrazoloquinolines) .
Q. How to design experiments to assess structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve:
- Substituent variation : Synthesizing analogs with modified aryl groups (e.g., replacing methoxy with ethoxy) to evaluate electronic effects .
- Pharmacophore mapping : Identify critical moieties (e.g., pyrazole N1 for hydrogen bonding) via fragment-based deletion .
- In vitro screening : Test analogs against disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines) to correlate substituents with activity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the biological activity of pyrazoloquinoline derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) to ensure reproducibility .
- Compound purity : Verify >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) that may skew results .
- Cell line specificity : Test activity across multiple cell lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .
Key Structural and Reaction Data
| Parameter | Typical Value/Range | Evidence Source |
|---|---|---|
| Molecular Weight | ~425–450 g/mol | |
| Melting Point | 180–220°C | |
| Cyclization Temperature | 80–120°C | |
| IC₅₀ (COX-2 Inhibition) | 0.5–5.0 µM (analogs) | |
| HPLC Purity Threshold | ≥95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
